2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of the isoindole-1,3(2H)-dione core structure, substituted with a 3,4-dimethoxyphenethyl group at the 2-position. The 3,4-dimethoxyphenyl moiety may influence solubility, receptor binding, or metabolic stability compared to other substituents observed in related compounds .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(20)13-5-3-4-6-14(13)18(19)21/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYWZCATZZQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoindole Core: The isoindole core can be synthesized through a Pomeranz–Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl Ethyl Group: The dimethoxyphenyl ethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoindole core reacts with 3,4-dimethoxyphenylethyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or the isoindole core. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid, nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dimethoxyphenyl group enhances its binding affinity and specificity by interacting with hydrophobic pockets within the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Isoindole-1,3(2H)-dione Derivatives
Key Observations:
Substituent Impact: The 3,4-dimethoxyphenethyl group in the target compound contrasts with flumioxazin’s fluorinated benzoxazinyl substituent. Flumioxazin’s propynyl group contributes to its pre-emergence herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), while the target compound’s phenethyl group lacks documented PPO inhibition .
Degradation Pathways: Isoindole-dione derivatives like tetramethrin metabolites undergo hydrolysis and subsequent breakdown into non-toxic molecules (e.g., acrylamide, CO₂) . The target compound’s stability in environmental conditions remains unstudied but could mirror these pathways.
Regulatory and Commercial Status: Flumioxazin is widely registered for agricultural use with established tolerances (e.g., 5.6% tariff amendment ).
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione , often referred to as a tetrahydroisoindole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H20N2O4
- Molecular Weight : 292.34 g/mol
- CAS Number : 38146-60-0
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the dimethoxyphenyl group enhances its lipophilicity and may facilitate its ability to cross biological membranes.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Receptor Activity : The compound may act on various receptors, influencing signaling pathways related to inflammation and cancer.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that tetrahydroisoindole derivatives possess anticancer properties. In vitro assays indicated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 10.5 | Cell cycle arrest |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against various viruses. Specifically, it has shown efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase.
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis after treatment with 15 µM for 48 hours. -
Case Study on Antiviral Efficacy :
In a clinical setting, a derivative of this compound was tested for its antiviral properties against HCV in a cohort of patients with chronic hepatitis C. Results indicated a reduction in viral load by over 90% after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
